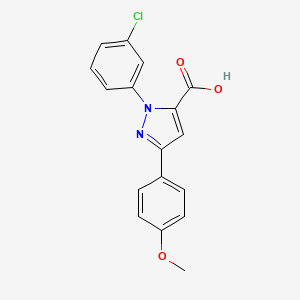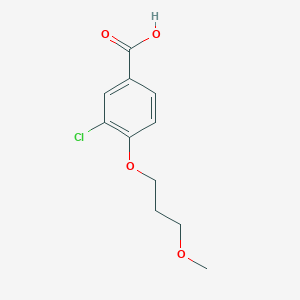
3-Chloro-4-(3-methoxypropoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(3-methoxypropoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the third position and a 3-methoxypropoxy group at the fourth position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-methoxypropoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes an etherification reaction with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. This reaction forms the 3-methoxypropoxy group at the fourth position of the benzoic acid ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(3-methoxypropoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Esterification: Reagents include alcohols and acid catalysts such as sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane are used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids.
Esterification: Products are esters of this compound.
Reduction: The major product is 3-Chloro-4-(3-methoxypropoxy)benzyl alcohol.
Aplicaciones Científicas De Investigación
3-Chloro-4-(3-methoxypropoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(3-methoxypropoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the 3-methoxypropoxy group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzoic acid: Lacks the 3-methoxypropoxy group.
4-Methoxybenzoic acid: Lacks the chlorine atom.
3-Chloro-4-methoxybenzoic acid: Has a methoxy group instead of a 3-methoxypropoxy group.
Uniqueness
3-Chloro-4-(3-methoxypropoxy)benzoic acid is unique due to the presence of both the chlorine atom and the 3-methoxypropoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H13ClO4 |
|---|---|
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
3-chloro-4-(3-methoxypropoxy)benzoic acid |
InChI |
InChI=1S/C11H13ClO4/c1-15-5-2-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
Clave InChI |
OMGCZMJPPTTXGZ-UHFFFAOYSA-N |
SMILES canónico |
COCCCOC1=C(C=C(C=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




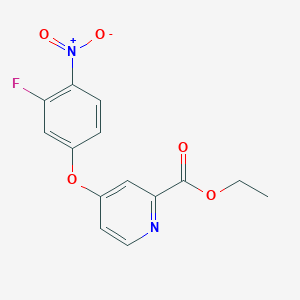
![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)

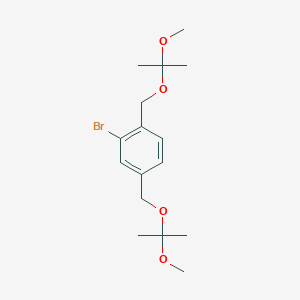

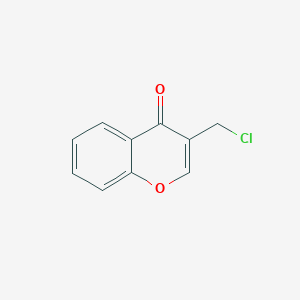

![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)

